molecular formula C12H7ClF3N B1414822 2-Chloro-4-(4-trifluoromethylphenyl)pyridine CAS No. 545396-54-1

2-Chloro-4-(4-trifluoromethylphenyl)pyridine

Cat. No. B1414822
CAS RN: 545396-54-1
M. Wt: 257.64 g/mol
InChI Key: QZJCMGUFPKZFGO-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-trifluoromethylphenyl)pyridine is a chemical compound with the CAS Number: 545396-54-1 . It has a molecular weight of 257.64 . The IUPAC name for this compound is 2-chloro-4-[4-(trifluoromethyl)phenyl]pyridine .


Synthesis Analysis

2-Chloro-4-(4-trifluoromethylphenyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . Another method involves the synthesis of 2-Chloro-4-(4-trifluoromethyl)pyridine from 4-Methylpyridin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7ClF3N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The compound has a molecular weight of 257.64 .

Scientific Research Applications

Agrochemical Industry Applications

Trifluoromethylpyridine derivatives, such as “2-Chloro-4-(4-trifluoromethylphenyl)pyridine”, are widely used in the agrochemical industry. They serve as key intermediates in the synthesis of herbicides, such as fluazifop, which help protect crops from pests by targeting specific enzymes in the weed species .

Pharmaceutical Industry Applications

In the pharmaceutical sector, these compounds are valuable for their potential medicinal properties. They can be used to create molecules with enhanced biological activity, improved metabolic stability, and increased binding affinity to target proteins .

Synthesis of Fluorinated Compounds

The trifluoromethyl group is a common motif in bioactive molecules. “2-Chloro-4-(4-trifluoromethylphenyl)pyridine” can be used in the synthesis of various fluorinated compounds that are important in both agrochemical and pharmaceutical contexts .

Material Science Applications

These derivatives may also find applications in material science due to their unique chemical properties, such as increased thermal stability and resistance to degradation, which could be beneficial in developing advanced materials .

Catalyst Development

The compound’s structural features might make it suitable for use as a catalyst or a catalyst precursor in various chemical reactions, potentially improving reaction efficiency and selectivity .

Research Tool in Chemical Synthesis

As a research tool, “2-Chloro-4-(4-trifluoromethylphenyl)pyridine” can be used to study reaction mechanisms and develop new synthetic methodologies, given its reactivity and stability under different conditions .

Environmental Science Applications

The environmental fate of trifluoromethylpyridine derivatives is also an area of study, where these compounds can be used to understand the impact of fluorinated pesticides on ecosystems .

Analytical Chemistry Applications

Lastly, this compound could be utilized in analytical chemistry as a standard or reagent for detecting and quantifying similar structures within complex mixtures .

Safety And Hazards

The compound has been classified as having Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 hazard classifications . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJCMGUFPKZFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651766
Record name 2-Chloro-4-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-trifluoromethylphenyl)pyridine

CAS RN

545396-54-1
Record name 2-Chloro-4-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-(4-trifluoromethyl-phenyl)-pyridine 1-oxide (2.4 g, 10 mmol) was added phosphorous oxychloride (12 mL) at room temperature. The reaction mixture was heated at reflux for 5 h. POCl3 was removed under reduced pressure, and the residue was partitioned between EtOAc and aqueous ammonium hydroxide. The aqueous layer was extracted with EtOAc and the combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The crude material was purified by chromatography on a Biotage 40 M column (8:1 hexanes:EtOAc) to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 258.5 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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